molecular formula C21H22F3N5O2 B2682943 Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate CAS No. 861210-45-9

Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate

Cat. No.: B2682943
CAS No.: 861210-45-9
M. Wt: 433.435
InChI Key: ZABQZJNQRIKYGA-UHFFFAOYSA-N
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Description

Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential neuroprotective and anti-neuroinflammatory properties. These properties make it a candidate for developing treatments for neurodegenerative diseases and inflammatory conditions.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and therapeutic potential.

    Materials Science: Due to its unique structural features, it is explored for applications in materials science, including the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate involves its interaction with molecular targets and pathways. Studies suggest that it may inhibit endoplasmic reticulum stress and apoptosis, as well as modulate the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-pyrimidine hybrids, such as:

Uniqueness

Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature may contribute to its improved pharmacokinetic properties and therapeutic potential compared to other similar compounds.

Biological Activity

Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate (CAS No. 861210-45-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a triazole ring and a pyrimidine moiety, along with a trifluoromethyl group that enhances its biological properties. The molecular formula is C21H22F3N5O2C_{21}H_{22}F_3N_5O_2, and it has a molecular weight of approximately 431.43 g/mol .

Structural Formula

Molecular Structure C21H22F3N5O2\text{Molecular Structure }C_{21}H_{22}F_3N_5O_2

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various bacterial and fungal strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 6 to 25 µg/mL .

Table 1: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)
E. coli 12
S. aureus 10
C. albicans 15
P. aeruginosa 20

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines, including Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The compound demonstrated promising cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation at low concentrations.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
EAC 1.5
DLA 2.0

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for microbial growth and cancer cell survival. Further research is required to elucidate the precise molecular mechanisms involved.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential as an alternative treatment for antibiotic-resistant infections.

Case Study 2: Cancer Treatment Potential

A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it induces apoptosis in cancer cells through the activation of intrinsic pathways. This finding highlights its potential as a chemotherapeutic agent.

Properties

IUPAC Name

methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N5O2/c1-3-4-5-9-12-16-18(19(30)31-2)27-28-29(16)20-25-15(14-10-7-6-8-11-14)13-17(26-20)21(22,23)24/h6-8,10-11,13H,3-5,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABQZJNQRIKYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(N=NN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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